molecular formula C16H20N2O2S B187671 N-[4-(diethylamino)phenyl]benzenesulfonamide CAS No. 19770-75-3

N-[4-(diethylamino)phenyl]benzenesulfonamide

Cat. No. B187671
CAS RN: 19770-75-3
M. Wt: 304.4 g/mol
InChI Key: WBHFUXWMLUDIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as sulfa drugs, is a class of therapeutic agents that have been used for over 80 years to treat bacterial infections. Sulfa drugs are synthetic antibacterial agents that inhibit the growth and proliferation of bacteria. They have been widely used in clinical medicine, veterinary medicine, and agriculture.

Mechanism of Action

Sulfa drugs act by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need for survival. Sulfa drugs inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
Sulfa drugs have been shown to have a number of biochemical and physiological effects. They can interfere with the metabolism of amino acids and nucleotides, and can also cause oxidative stress in cells. Sulfa drugs have been shown to have both pro-oxidant and antioxidant effects, depending on the dose and duration of treatment.

Advantages and Limitations for Lab Experiments

Sulfa drugs have several advantages for use in laboratory experiments. They are relatively inexpensive and easy to obtain. They have a broad spectrum of antibacterial activity, and are effective against many different types of bacteria. However, N-[4-(diethylamino)phenyl]benzenesulfonamide drugs have some limitations. They can cause allergic reactions in some individuals, and some bacteria have developed resistance to N-[4-(diethylamino)phenyl]benzenesulfonamide drugs.

Future Directions

There are several future directions for research on N-[4-(diethylamino)phenyl]benzenesulfonamide drugs. One area of research is the development of new N-[4-(diethylamino)phenyl]benzenesulfonamide drugs that are more effective against resistant bacteria. Another area of research is the investigation of the biochemical and physiological effects of N-[4-(diethylamino)phenyl]benzenesulfonamide drugs. Finally, there is a need for further research on the mechanisms of action of N-[4-(diethylamino)phenyl]benzenesulfonamide drugs, and how they can be optimized for clinical use.

Synthesis Methods

Sulfa drugs are synthesized by the reaction of N-[4-(diethylamino)phenyl]benzenesulfonamidenilamide with various substituted aromatic amines. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a sulfonamide derivative that exhibits antibacterial activity.

Scientific Research Applications

Sulfa drugs have been extensively studied for their antibacterial properties. They have been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Sulfa drugs are also used in the treatment of malaria and other parasitic infections.

properties

CAS RN

19770-75-3

Product Name

N-[4-(diethylamino)phenyl]benzenesulfonamide

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-3-18(4-2)15-12-10-14(11-13-15)17-21(19,20)16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3

InChI Key

WBHFUXWMLUDIIZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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